molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

Cat. No.: B3012064
CAS No.: 210035-02-2
M. Wt: 222.247
InChI Key: KENNIKKVQDCFIX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone stands out due to its unique structural features, which allow for versatile modifications and applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Biological Activity

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazo[1,2-a]pyridine core with a phenyl group linked via a ketone. Its molecular formula is C15H12N2O, with a molecular weight of approximately 222.24 g/mol. The presence of nitrogen atoms in the imidazole ring contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer progression, particularly c-KIT kinase, which is crucial for the growth and survival of gastrointestinal stromal tumors (GISTs) .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to fully understand these effects .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Biological Activities

This compound has demonstrated several biological activities:

1. Anticancer Activity

Research has highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Gastrointestinal Stromal Tumors (GISTs) : It effectively inhibits c-KIT kinase activity, leading to reduced tumor growth .
  • In Vitro Studies : A study reported that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines with GI50 values ranging from 0.01 to 79.4 µM .

2. Antimicrobial and Anti-inflammatory Activities

Although still under investigation, the compound's potential antimicrobial and anti-inflammatory properties suggest it could be developed for treating infections and inflammatory conditions .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study on GISTs Demonstrated significant inhibition of c-KIT kinase activity leading to reduced tumor cell proliferation .
Antimicrobial Study Suggested potential antimicrobial effects; however, further validation is required .
Anti-inflammatory Research Indicated promising anti-inflammatory properties in preliminary tests .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity or alter physicochemical properties. These synthetic routes facilitate the development of analogs with improved efficacy against specific targets .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENNIKKVQDCFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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